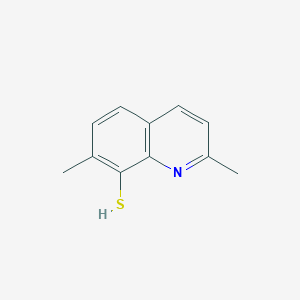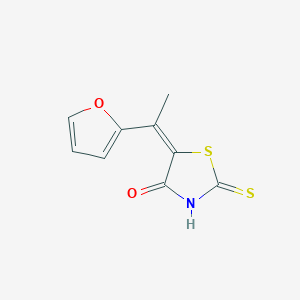
5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a furan ring and a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thioxothiazolidinone ring can be reduced to form thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Thiazolidinone derivatives.
Substitution: Substituted furan and thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential use as a lead compound for the development of new drugs with antimicrobial properties.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also interfere with enzyme activity, further contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphtho[2,1-b]furan-2-yl)ethylidene)(arylsubstituted)thiosemicarbazide derivatives: These compounds also contain a furan ring and exhibit similar biological activities.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
Uniqueness
5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a furan ring and a thioxothiazolidinone ring, which imparts distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a compound of significant interest .
Properties
Molecular Formula |
C9H7NO2S2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
(5E)-5-[1-(furan-2-yl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S2/c1-5(6-3-2-4-12-6)7-8(11)10-9(13)14-7/h2-4H,1H3,(H,10,11,13)/b7-5+ |
InChI Key |
OJQJYPGRHMPZLT-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/C2=CC=CO2 |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


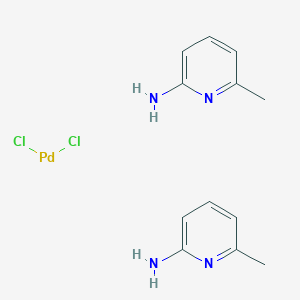
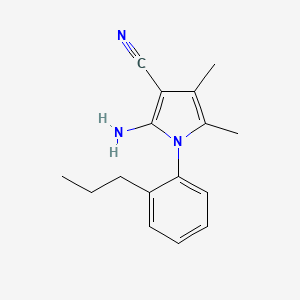

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
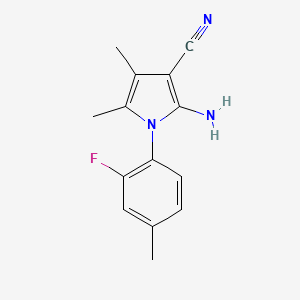

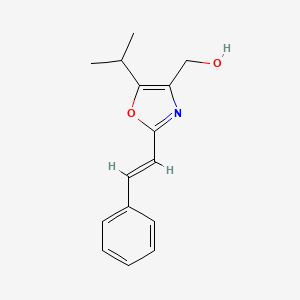


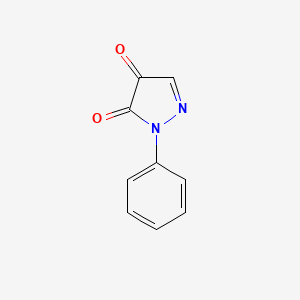
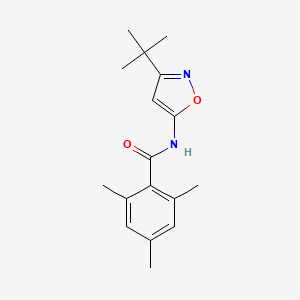
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
